Methyl 2-chloro-4-formyl-3-hydroxybenzoate
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Overview
Description
Methyl 2-chloro-4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid and features a chloro, formyl, and hydroxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxybenzoate followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Methyl 2-chloro-4-carboxy-3-hydroxybenzoate.
Reduction: Methyl 2-chloro-4-hydroxymethyl-3-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chloro-4-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-formyl-3-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate: Similar structure but lacks the chloro group.
Methyl 6-chloro-2-formyl-3-hydroxybenzoate: Similar structure but with the chloro and formyl groups in different positions.
Uniqueness
Methyl 2-chloro-4-formyl-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-chloro-4-formyl-3-hydroxybenzoate is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₉ClO₃ and a molecular weight of approximately 290.70 g/mol. The compound features a chloro group at the second position, a formyl group at the fourth position, and a hydroxy group at the third position of the benzoate ring. These functional groups contribute to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.
Antibacterial Activity
In studies assessing its antibacterial effects, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains include:
- E. coli : MIC = 0.0195 mg/mL
- Bacillus mycoides : MIC = 0.0048 mg/mL
- C. albicans : MIC = 0.0048 mg/mL
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound also shows antifungal activity, particularly against Candida species. Its effectiveness suggests that it could be useful in treating fungal infections, especially those resistant to conventional therapies.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies have indicated that the compound may inhibit essential enzymatic pathways in bacteria and fungi, leading to cell death or growth inhibition.
Synthesis Routes
Several synthetic methods have been developed for producing this compound, emphasizing its versatility for research applications. Common synthetic routes include:
- Direct chlorination of methyl 4-hydroxybenzoate followed by formylation.
- Condensation reactions involving substituted aromatic compounds.
These synthetic strategies are crucial for generating derivatives with enhanced biological properties or novel functionalities.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other bioactive compounds, which can provide insights into its pharmacological potential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-chloro-3-formyl-4-methoxybenzoate | C₁₂H₁₁ClO₃ | Methoxy group instead of hydroxy |
Methyl 6-chloro-2-formyl-3-hydroxybenzoate | C₁₂H₁₁ClO₃ | Different substitution pattern on the benzoate ring |
Methyl 2-chloro-4-hydroxybenzoate | C₁₁H₉ClO₂ | Lacks formyl group; simpler structure |
This comparative analysis highlights the unique arrangement of functional groups in this compound that confers distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Antimicrobial Efficacy : A study conducted on synthesized derivatives showed that modifications to the hydroxyl and chloro groups significantly altered antimicrobial efficacy against multiple strains of bacteria and fungi.
- Cell Line Studies : In vitro tests demonstrated that this compound inhibits cell proliferation in specific cancer cell lines, suggesting potential applications in oncology .
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 2-chloro-4-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(4-11)8(12)7(6)10/h2-4,12H,1H3 |
InChI Key |
WISIHURCLBKIDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C=O)O)Cl |
Origin of Product |
United States |
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